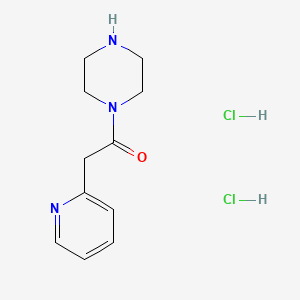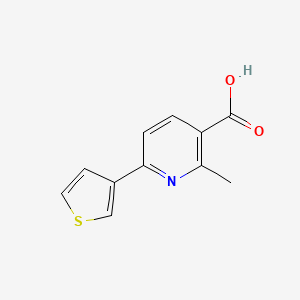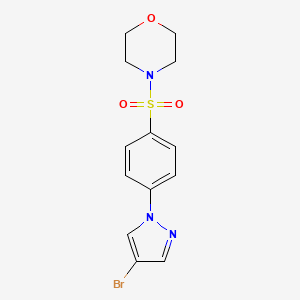
4-Bromo-1-(4-morpholinosulfonylphenyl)pyrazole
Descripción general
Descripción
“4-Bromo-1-(4-morpholinosulfonylphenyl)pyrazole” is a chemical compound with the CAS Number: 1187385-89-2 . It has a molecular weight of 372.24 . The IUPAC name for this compound is 4-{[4-(4-bromo-1H-pyrazol-1-yl)phenyl]sulfonyl}morpholine .
Molecular Structure Analysis
The linear formula of “this compound” is C13H14BrN3O3S . The InChI code is 1S/C13H14BrN3O3S/c14-11-9-15-17 (10-11)12-1-3-13 (4-2-12)21 (18,19)16-5-7-20-8-6-16/h1-4,9-10H,5-8H2 .
Aplicaciones Científicas De Investigación
Synthesis and Medicinal Chemistry
Pyrazole derivatives, including structures similar to 4-Bromo-1-(4-morpholinosulfonylphenyl)pyrazole, are significant in the field of medicinal chemistry due to their diverse biological activities. The pyrazole moiety is considered a pharmacophore in many biologically active compounds, serving as a template for combinatorial and medicinal chemistry. Pyrazole derivatives exhibit a wide range of biological activities, such as anticancer, analgesic, anti-inflammatory, antimicrobial, antiviral, anticonvulsant, antihistaminic, and anti-HIV properties. The synthesis of pyrazole heterocycles often involves condensation followed by cyclization, using reagents like phosphorus oxychloride, dimethyl formamide, acetamide, and hydrazine. These methodologies facilitate the annelation of different heterocyclic nuclei with pyrazoles, extending the categories of heterocyclic systems and providing a basis for the design of more active biological agents through modifications and derivatizations (Dar & Shamsuzzaman, 2015).
Chemical and Pharmacological Interest
Morpholine and pyrans derivatives, including compounds with structural similarities to this compound, have a broad spectrum of pharmacological profiles. The morpholine ring, often found in various organic compounds developed for diverse pharmacological activities, plays a crucial role in the chemical and medicinal properties of these compounds. Pyrans and their analogs are particularly important due to their extensive applications. This review highlights the developments and methodologies of morpholine and pyran analogs, revealing their potent pharmacophoric activities and supporting future research in designing novel derivatives with improved medicinal properties (Asif & Imran, 2019).
Antimicrobial and Anticancer Agents
Pyrazole congeners, including this compound, have demonstrated success as antimicrobial, anticancer, and antimalarial therapeutics. The pyrazole scaffold's ability to interact with various biological targets, such as DNA gyrase, topoisomerase IV, Hsp90, and several kinase enzymes, makes it a focus of significant research interest. The incorporation of pyrazole with other pharmacophores can lead to novel therapeutic agents, assisting in the development of potent lead compounds with broad biological functions (Karati et al., 2022).
Therapeutic Outlook
The diverse pharmacological activities exhibited by pyrazole analogs, including anti-inflammatory, analgesic, antipyretic, antiviral, antibacterial, anticancer, anticonvulsant, hypoglycemic, carbonic anhydrase inhibitors, and monoamine oxidase inhibitors, underline the therapeutic potential of these compounds. Despite some pyrazole analogs being withdrawn from the market due to side effects, ongoing research focuses on developing new drug candidates bearing the pyrazole moiety with improved efficacy and reduced adverse effects (Ganguly & Jacob, 2017).
Safety and Hazards
Direcciones Futuras
Mecanismo De Acción
Target of Action
The primary target of the compound 4-Bromo-1-(4-morpholinosulfonylphenyl)pyrazole is liver alcohol dehydrogenase . This enzyme plays a crucial role in the metabolism of alcohols in the body .
Mode of Action
This compound interacts with its target, liver alcohol dehydrogenase, by acting as an inhibitor . This interaction results in the reduction of the enzyme’s activity, thereby affecting the metabolism of alcohols in the body .
Biochemical Pathways
The inhibition of liver alcohol dehydrogenase by this compound affects the alcohol metabolism pathway . This can lead to an accumulation of alcohols in the body, which can have various downstream effects, including potential toxicity .
Pharmacokinetics
Given its molecular weight of 37224 , it is likely that it is absorbed and distributed in the body. Its impact on bioavailability would depend on factors such as its solubility, stability, and the presence of transport proteins.
Result of Action
The molecular and cellular effects of this compound’s action include the inhibition of liver alcohol dehydrogenase . This can lead to a decrease in the metabolism of alcohols, potentially leading to their accumulation in the body .
Análisis Bioquímico
Biochemical Properties
4-Bromo-1-(4-morpholinosulfonylphenyl)pyrazole plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been shown to inhibit liver alcohol dehydrogenase, which is crucial in the metabolism of alcohols . The nature of these interactions often involves binding to the active sites of enzymes, thereby inhibiting their activity. This compound’s ability to interact with multiple biomolecules makes it a valuable tool in biochemical research.
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, it has been reported to inhibit oxidative phosphorylation, ATP exchange reactions, and calcium uptake in cells . These effects can lead to alterations in cellular energy metabolism and signaling, impacting overall cell function.
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It acts as an inhibitor of certain enzymes, such as liver alcohol dehydrogenase . This inhibition occurs through the binding of the compound to the enzyme’s active site, preventing the enzyme from catalyzing its substrate. Additionally, this compound can influence gene expression by interacting with transcription factors or other regulatory proteins.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under specific conditions, but its activity may decrease over time due to degradation . Long-term exposure to this compound in in vitro or in vivo studies can lead to sustained inhibition of target enzymes and prolonged alterations in cellular metabolism.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit minimal effects, while higher doses can lead to significant inhibition of target enzymes and potential toxic effects . Threshold effects have been observed, where a certain dosage is required to achieve a noticeable impact on cellular function. Toxic or adverse effects at high doses may include cellular damage, disruption of metabolic processes, and organ toxicity.
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that play a role in its metabolism. For instance, the compound may undergo biotransformation by liver enzymes, leading to the formation of metabolites . These metabolic pathways can influence the compound’s activity, stability, and overall effects on cellular function.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are essential for its activity. The compound may interact with specific transporters or binding proteins that facilitate its uptake and distribution . Its localization within cells can affect its accumulation and activity, influencing its overall biochemical effects.
Subcellular Localization
The subcellular localization of this compound is crucial for its activity and function. The compound may be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . Its localization can impact its interactions with biomolecules and its overall biochemical effects.
Propiedades
IUPAC Name |
4-[4-(4-bromopyrazol-1-yl)phenyl]sulfonylmorpholine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14BrN3O3S/c14-11-9-15-17(10-11)12-1-3-13(4-2-12)21(18,19)16-5-7-20-8-6-16/h1-4,9-10H,5-8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HDNURTZHMMVQCV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1S(=O)(=O)C2=CC=C(C=C2)N3C=C(C=N3)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14BrN3O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60674589 | |
| Record name | 4-[4-(4-Bromo-1H-pyrazol-1-yl)benzene-1-sulfonyl]morpholine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60674589 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
372.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1187385-89-2 | |
| Record name | 4-[4-(4-Bromo-1H-pyrazol-1-yl)benzene-1-sulfonyl]morpholine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60674589 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-Amino-1,1,1-trifluoro-2-[3-(trifluoromethyl)phenyl]propan-2-ol hydrochloride](/img/structure/B1373035.png)
![{2-[(Dimethylamino)methyl]benzyl}methylamine dihydrochloride](/img/structure/B1373037.png)
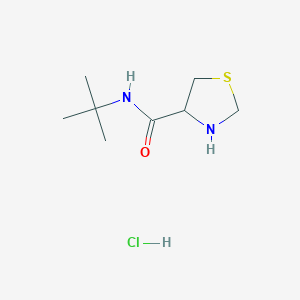
![N-[5-(aminomethyl)-2-methoxyphenyl]acetamide](/img/structure/B1373043.png)
![N'-(butan-2-yl)-1-[(2-phenoxyethyl)sulfanyl]methanimidamide hydrobromide](/img/structure/B1373044.png)
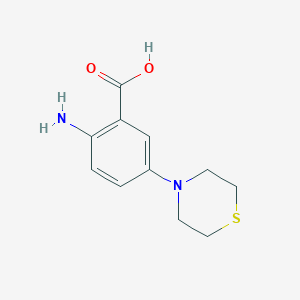

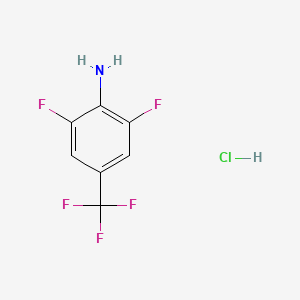
![2-amino-N-[3-(pyrrolidin-1-yl)phenyl]pentanamide](/img/structure/B1373048.png)
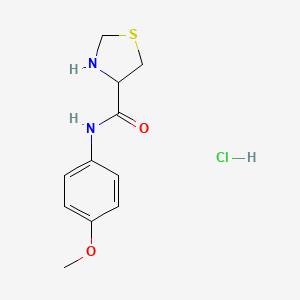
![3-Methyl-[1,2]oxazolo[5,4-b]pyridine-5-sulfonyl chloride](/img/structure/B1373053.png)
![2-{4-[2-(Pyridin-4-yl)ethyl]piperazin-1-yl}aniline](/img/structure/B1373054.png)
